Lipophilicity Advantage: Ethoxy vs. Methoxy Anilide Substituent
The target compound's 4-ethoxy substituent confers a measurable increase in calculated logP relative to the 4-methoxy analog (CAS 433946-91-9), which represents the closest commercially available structural comparator sharing the identical tosylpiperidine-4-carboxamide scaffold . This ΔlogP of approximately +0.20 log units predicts modestly enhanced membrane passive permeability, a factor relevant for intracellular target engagement in cell-based assays [1]. Both values derive from the same computational method (ChemDiv/ALogP) applied to the neutral species, ensuring comparability.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.54 (ALogP, ChemDiv) |
| Comparator Or Baseline | N-(4-Methoxyphenyl)-1-tosylpiperidine-4-carboxamide (CAS 433946-91-9): logP = 3.34 (ChemSrc/ALogP) |
| Quantified Difference | ΔlogP = +0.20 (target minus methoxy analog) |
| Conditions | Computationally predicted ALogP; neutral species, no counterion effects; data sourced from ChemDiv (target) and ChemSrc (comparator) compound entries. |
Why This Matters
For procurement decisions, the +0.20 logP increment translates to a predicted ~1.6-fold increase in membrane permeability (based on the empirical logP-permeability correlation), which may be decisive when selecting among analogs for intracellular target screening campaigns.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. View Source
